

validating the antiviral efficacy of "HIV-1 inhibitor-8"

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-8	
Cat. No.:	B15144078	Get Quote

Comparative Antiviral Efficacy of HIV-1 Inhibitor8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), **HIV-1 inhibitor-8**, against established antiretroviral agents in the same class. The data presented is based on in vitro studies and is intended to provide a quantitative benchmark for research and development purposes.

Data Summary

The antiviral potency of **HIV-1 inhibitor-8** and its counterparts was evaluated based on their half-maximal inhibitory concentration (IC50) against the HIV-1 reverse transcriptase (RT) enzyme and their half-maximal effective concentration (EC50) in cell-based assays. Cytotoxicity (CC50) and the resulting selectivity index (SI) are also presented to provide a measure of the therapeutic window.



Compound	Target	IC50 (μM)	EC50 (nM)	СС50 (µМ)	Selectivity Index (SI = CC50/EC50)
HIV-1 inhibitor-8	WT HIV-1 RT	0.081[1]	4.44 - 54.5 (against various HIV-1 strains)[1]	284[1]	5210 - 63992[1]
Rilpivirine	WT HIV-1 RT	Not specified	0.07 - 1.01 (against various HIV-1 subtypes)[2]	Not specified	Not specified
Nevirapine	WT HIV-1 RT	Not specified	15.9 (a potent analog)[3]	>1000 (for the analog)[3]	>62893 (for the analog)[3]
Efavirenz	WT HIV-1 RT	Not specified	Not specified	Not specified	Not specified

Experimental Protocols

The following outlines the general methodologies employed in the in vitro assays cited in this guide. Specific parameters may vary between individual studies.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using an RNA or DNA template. The inhibition of this process by the test compound is quantified.

General Protocol:

• Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (one of which is labeled, e.g., with ³H or fluorescein), and purified recombinant HIV-1 RT.



- Compound Addition: Serial dilutions of the test compound (e.g., HIV-1 inhibitor-8) are added
 to the reaction mixture. A control with no inhibitor is included.
- Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
- Termination and Detection: The reaction is stopped, and the newly synthesized, labeled DNA is captured (e.g., on a filter membrane). The amount of incorporated label is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
- Data Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Principle: Susceptible host cells (e.g., MT-4 or CEM T-cell lines) are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is assessed by measuring a viral marker, such as p24 antigen production or reverse transcriptase activity in the culture supernatant.

General Protocol:

- Cell Plating: Host cells are seeded in a multi-well plate.
- Compound Addition: Serial dilutions of the test compound are added to the cells.
- Viral Infection: A known amount of HIV-1 is added to the wells. Control wells include uninfected cells and infected cells without any inhibitor.
- Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
- Quantification of Viral Replication: The level of viral replication is determined by measuring a viral marker in the cell culture supernatant. Common methods include:



- p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24.
- Reverse Transcriptase Activity Assay: Measures the RT activity released from progeny virions.
- Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the infected, untreated control. The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compound to the host cells used in the antiviral assay.

Principle: The viability of uninfected host cells is measured after exposure to serial dilutions of the test compound.

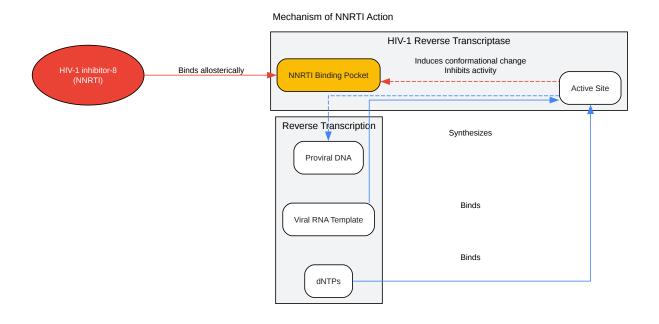
General Protocol:

- Cell Plating: Host cells are seeded in a multi-well plate.
- Compound Addition: Serial dilutions of the test compound are added to the cells. A control
 with no compound is included.
- Incubation: The plates are incubated for the same duration as the antiviral assay.
- Cell Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
- Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated control. The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase



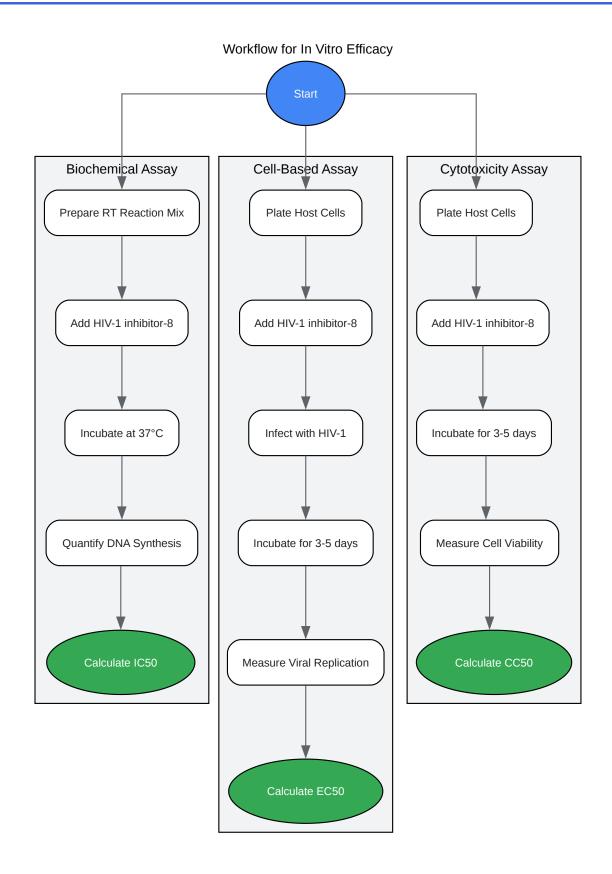


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Caption: NNRTI binding to an allosteric site on HIV-1 RT induces a conformational change that inhibits DNA synthesis.

Experimental Workflow: In Vitro Antiviral Efficacy Assessment





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Caption: Parallel workflows for determining IC50, EC50, and CC50 values of an antiviral compound.

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